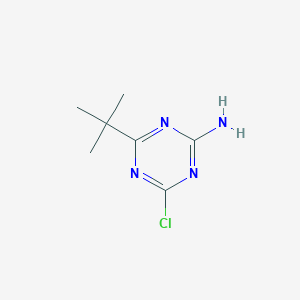

1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)-

Overview

Description

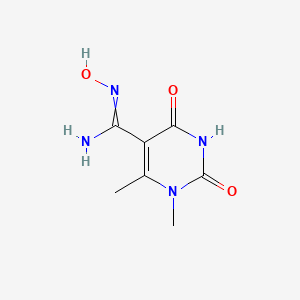

1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- is a derivative of 1,3,5-triazine . Triazine derivatives are known for their various biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .

Synthesis Analysis

1,3,5-Triazine derivatives can be synthesized from cyanuric chloride . The synthesis process involves the replacement of chloride ions in cyanuric chloride .Molecular Structure Analysis

The molecular structure of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- and its derivatives can be characterized using various techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- include the replacement of chloride ions in cyanuric chloride and the esterification of the 4-aminobenzoic acid moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- can be analyzed using techniques such as FT-IR, NMR, mass spectra, and elemental analysis .Scientific Research Applications

Synthesis of Triazine Derivatives

This compound serves as a precursor in the synthesis of a wide range of triazine derivatives. These derivatives can be tailored to contain various functional groups such as alkyl, aromatic, and ester groups, which are useful in creating compounds with specific properties for different applications .

Antimicrobial Activity

Triazine derivatives, including those synthesized from 4-tert-butyl-6-chloro-1,3,5-triazin-2-amine, have been evaluated for their antimicrobial properties. They show promising activity against bacteria like Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for various infections .

Antitumor Properties

Some triazines exhibit significant antitumor activity. They have been used clinically to treat cancers such as lung, breast, and ovarian cancer. The derivatives of 4-tert-butyl-6-chloro-1,3,5-triazin-2-amine may also be explored for their potential antitumor properties in various human cancer and murine leukemia cell lines .

Aromatase Inhibitory Activity

Certain 1,3,5-triazine compounds have shown significant aromatase inhibitory activity, which is crucial in the treatment of hormone-sensitive cancers. The derivatives of this compound could be investigated for their efficacy in this field .

Corticotrophin-Releasing Factor Antagonist

Derivatives of 4-tert-butyl-6-chloro-1,3,5-triazin-2-amine have been discovered to act as potent corticotrophin-releasing factor 1 receptor antagonists. This activity is important for developing treatments for disorders related to stress and anxiety .

Leukotriene Antagonist

These compounds have also been found to show potent activity against leukotriene C4 antagonist, which has a protective effect on HCl.ethanol-induced gastric lesions. This suggests a potential application in gastrointestinal protective drugs .

Siderophore-Mediated Drug Use

The triazine structure of this compound presents potential use as siderophore-mediated drugs, which are important in treating infections by targeting microbial iron acquisition systems .

Antiparasitic Activity

Research has indicated that certain 1,3,5-triazine substituted polyamines, which can be synthesized from this compound, exhibit good in vitro activity against the protozoan parasite Trypanosoma brucei , the causative organism of Human African Trypanosomiasis .

Mechanism of Action

Target of Action

Triazine derivatives are known to interact with a variety of biological targets, depending on their specific structural modifications .

Mode of Action

It is known that triazine derivatives can form hydrogen-bond networks . This suggests that 4-tert-butyl-6-chloro-1,3,5-triazin-2-amine might interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

It is known that triazine derivatives can interact with various biochemical pathways, depending on their specific targets .

Result of Action

Based on the known properties of triazine derivatives, it can be inferred that the compound might have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action .

Future Directions

properties

IUPAC Name |

4-tert-butyl-6-chloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBZYGZRQYLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B1448948.png)

![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)

![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)

![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)

![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)